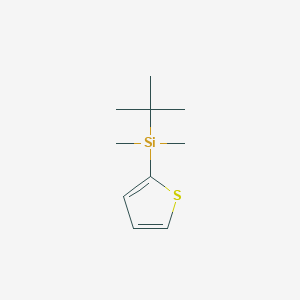

2-(Tert-butyldimethylsilyl)thiophene

Übersicht

Beschreibung

Diese Verbindungen sind Polyamin-Toxine, die ihre Beute durch Blockierung von exzitatorischen Neurotransmitter-Ionenkanälen reversibel lähmen können . Philanthotoxin-343 wurde entwickelt, um die Selektivität und Wirksamkeit im Vergleich zu seinen natürlichen Gegenstücken zu verbessern .

2. Präparationsmethoden

Die Synthese von Philanthotoxin-343 umfasst mehrere Schritte, beginnend mit der Herstellung des Polyamin-Rückgrats und der anschließenden Anbindung der aromatischen Kopfgruppe. Die synthetische Route beinhaltet in der Regel:

Schritt 1: Herstellung des Polyamin-Rückgrats durch eine Reihe von Aminierungsreaktionen.

Schritt 2: Kopplung des Polyamin-Rückgrats mit einem aromatischen Aldehyd, um das Zwischenprodukt Schiff-Base zu bilden.

Schritt 3: Reduktion der Schiff-Base, um das Endprodukt Philanthotoxin-343 zu erhalten.

Vorbereitungsmethoden

The synthesis of Philanthotoxin-343 involves several steps, starting with the preparation of the polyamine backbone and the subsequent attachment of the aromatic head group. The synthetic route typically includes:

Step 1: Preparation of the polyamine backbone through a series of amination reactions.

Step 2: Coupling of the polyamine backbone with an aromatic aldehyde to form the intermediate Schiff base.

Step 3: Reduction of the Schiff base to yield the final product, Philanthotoxin-343.

Analyse Chemischer Reaktionen

Philanthotoxin-343 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können das Polyamin-Rückgrat modifizieren und die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen können an der aromatischen Kopfgruppe auftreten und zur Bildung verschiedener Analoga führen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 Role as a Building Block in Organic Semiconductors

2-(Tert-butyldimethylsilyl)thiophene serves as a crucial building block in the synthesis of organic semiconductors. Its derivatives, such as bibenzo[c]thiophene compounds, have been synthesized to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of tert-butyldimethylsilyl groups improves the solubility and stability of these compounds, making them suitable for device fabrication.

| Compound | Application | Key Properties |

|---|---|---|

| 4,4'-bibenzo[c]thiophene | OLEDs | High photoluminescence efficiency |

| 1,1'-Si-4,4'-bibenzo[c]thiophene | OFETs | Enhanced charge transport properties |

| 1,1',3,3'-Si-4,4'-bibenzo[c]thiophene | OPVs | Improved light absorption |

The photophysical properties of these compounds have been characterized using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy, revealing their potential for high-performance optoelectronic devices .

Medicinal Chemistry

2.1 Mitochondrial Targeting

Recent studies have highlighted the utility of thiophene derivatives as mitochondrial carriers for drug delivery. The incorporation of this compound into chimeric drugs has shown promising results in targeting mitochondria effectively. For instance, a study developed a thiophene-containing chimeric drug that demonstrated enhanced accumulation in mitochondria, leading to improved antitumor activity against resistant breast cancer cell lines .

Case Study: Chimeric Drug Design

- Drug : Thio-DCA (Dichloroacetate linked to thiophene)

- Target : Pyruvate dehydrogenase kinase (PDHK)

- Outcome : Increased efficacy against breast cancer cell lines (MDA-MB-468, MDA-MB-231)

This application underscores the versatility of thiophenes in drug design and their potential to overcome challenges associated with drug resistance in cancer therapy .

Synthetic Methodologies

3.1 Modular Synthesis

The synthesis of this compound derivatives has been achieved through various modular approaches. These methodologies facilitate the construction of complex molecular architectures that are essential for developing new materials with tailored properties.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Lithiation followed by silylation | Introduction of silyl groups onto thiophene rings | High selectivity and yield |

| Coupling reactions | Formation of aryl-substituted thiophenes | Versatile and efficient |

The development of efficient synthetic routes is crucial for expanding the library of thiophene derivatives available for research and application in advanced materials .

Wirkmechanismus

Philanthotoxin-343 exerts its effects by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors . The compound has a hydrophobic aromatic head group and a hydrophilic polyamine tail, allowing it to bind within the ion channel and inhibit its function . This mechanism of action is crucial for its neuroprotective and insecticidal properties.

Vergleich Mit ähnlichen Verbindungen

Philanthotoxin-343 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Biologische Aktivität

2-(Tert-butyldimethylsilyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

- Chemical Formula : C₁₁H₁₈S

- CAS Number : 163079-25-2

- Molecular Weight : 198.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiophene ring structure allows for significant biochemical interactions through:

- Hydrogen Bonding : The tert-butyldimethylsilyl group enhances the compound's solubility and stability, allowing it to form hydrogen bonds with biological molecules.

- Aromatic Interactions : The thiophene moiety can interact with aromatic residues in proteins, influencing their function and modulating signaling pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. Notably:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MDA-MB-231 for breast cancer) reported that this compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.

- Mechanistic Insights : The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This action is similar to known chemotherapeutic agents that target microtubules.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports evaluated the efficacy of various thiophene derivatives against breast cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MDA-MB-231 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Data Summary

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | IC50 ~ 15 µM (MDA-MB-231) |

| Antimicrobial | Inhibits growth of bacteria | MIC ~ 32 µg/mL (S. aureus, E. coli) |

| Anti-inflammatory | Reduces cytokine production | Not quantified |

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERSDBULDLBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456764 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163079-25-2 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.